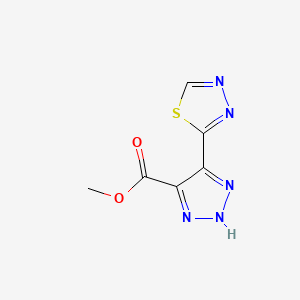
methyl 5-(1,3,4-thiadiazol-2-yl)-1H-1,2,3-triazole-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 5-(1,3,4-thiadiazol-2-yl)-1H-1,2,3-triazole-4-carboxylate (MTC) is a synthetic compound which has been used for various scientific research applications. It is a derivative of thiadiazole and is composed of a methyl group attached to a five-membered ring containing a nitrogen atom and a carboxylate group. MTC has been found to have a variety of biochemical and physiological effects on cells, organisms, and in laboratory experiments.
科学研究应用
Methyl 5-(1,3,4-thiadiazol-2-yl)-1H-1,2,3-triazole-4-carboxylate has been used for a variety of scientific research applications. It has been used as a chemical tool to study the structure and function of proteins and enzymes, such as the enzyme dihydrofolate reductase. methyl 5-(1,3,4-thiadiazol-2-yl)-1H-1,2,3-triazole-4-carboxylate has also been used to study the effect of various drugs on cells and organisms. Additionally, it has been used to study the effect of various environmental stressors on cells and organisms.
作用机制
The mechanism of action of methyl 5-(1,3,4-thiadiazol-2-yl)-1H-1,2,3-triazole-4-carboxylate is not fully understood. However, it is believed to interact with proteins and enzymes by binding to their active sites. This binding prevents the proteins and enzymes from functioning properly, which can result in a variety of biochemical and physiological effects.
Biochemical and Physiological Effects
methyl 5-(1,3,4-thiadiazol-2-yl)-1H-1,2,3-triazole-4-carboxylate has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the enzyme dihydrofolate reductase, which can lead to an increase in the levels of folate in the body. Additionally, methyl 5-(1,3,4-thiadiazol-2-yl)-1H-1,2,3-triazole-4-carboxylate has been found to inhibit the enzyme acetylcholinesterase, which can lead to an increase in the levels of acetylcholine in the body. methyl 5-(1,3,4-thiadiazol-2-yl)-1H-1,2,3-triazole-4-carboxylate has also been found to inhibit the enzyme phosphodiesterase, which can lead to an increase in the levels of cyclic adenosine monophosphate in the body.
实验室实验的优点和局限性
Methyl 5-(1,3,4-thiadiazol-2-yl)-1H-1,2,3-triazole-4-carboxylate has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is stable in a variety of conditions. Additionally, methyl 5-(1,3,4-thiadiazol-2-yl)-1H-1,2,3-triazole-4-carboxylate has been found to have a variety of biochemical and physiological effects, which makes it useful for studying the effects of various drugs and environmental stressors on cells and organisms. However, methyl 5-(1,3,4-thiadiazol-2-yl)-1H-1,2,3-triazole-4-carboxylate also has several limitations for use in laboratory experiments. It is toxic in high concentrations and can cause adverse effects in cells and organisms. Additionally, methyl 5-(1,3,4-thiadiazol-2-yl)-1H-1,2,3-triazole-4-carboxylate is not water-soluble and must be dissolved in an organic solvent before use.
未来方向
Methyl 5-(1,3,4-thiadiazol-2-yl)-1H-1,2,3-triazole-4-carboxylate has potential for use in a variety of future applications. It could be used to study the effect of various drugs on cells and organisms, as well as the effect of various environmental stressors. Additionally, methyl 5-(1,3,4-thiadiazol-2-yl)-1H-1,2,3-triazole-4-carboxylate could be used to study the structure and function of proteins and enzymes, such as the enzyme dihydrofolate reductase. Furthermore, methyl 5-(1,3,4-thiadiazol-2-yl)-1H-1,2,3-triazole-4-carboxylate could be used to develop new drugs and treatments for a variety of diseases and conditions. Finally, methyl 5-(1,3,4-thiadiazol-2-yl)-1H-1,2,3-triazole-4-carboxylate could be used to develop new methods for synthesizing other compounds.
合成方法
Methyl 5-(1,3,4-thiadiazol-2-yl)-1H-1,2,3-triazole-4-carboxylate can be synthesized using a variety of methods. One method involves the reaction of 5-(1,3,4-thiadiazol-2-yl)-1H-1,2,3-triazole (TDT) with dimethyl carbonate in the presence of a base such as potassium carbonate. This reaction results in the formation of methyl 5-(1,3,4-thiadiazol-2-yl)-1H-1,2,3-triazole-4-carboxylate and carbon dioxide. Another method involves the reaction of TDT with methyl iodide in the presence of a base such as sodium hydroxide. This reaction results in the formation of methyl 5-(1,3,4-thiadiazol-2-yl)-1H-1,2,3-triazole-4-carboxylate and a by-product of sodium iodide.
属性
IUPAC Name |
methyl 5-(1,3,4-thiadiazol-2-yl)-2H-triazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N5O2S/c1-13-6(12)4-3(8-11-9-4)5-10-7-2-14-5/h2H,1H3,(H,8,9,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTGSZJXZCZXODF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NNN=C1C2=NN=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N5O2S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.20 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1R,2S,6R,7S)-9-benzyl-4lambda6-thia-9-azatricyclo[5.3.0.0,2,6]decane-4,4-dione](/img/structure/B6604774.png)

![3-benzyl-7-(4-fluorophenyl)-3-azabicyclo[3.2.0]heptan-2-one](/img/structure/B6604779.png)


![2-amino-1-{7,7-dimethylbicyclo[2.2.1]heptan-1-yl}ethan-1-one hydrochloride](/img/structure/B6604787.png)
![5-[(1S)-1-aminoethyl]-1,3-dihydro-2-benzofuran-1-one hydrochloride](/img/structure/B6604800.png)
![tert-butyl 4-(3-{[(benzyloxy)carbonyl]amino}bicyclo[1.1.1]pentan-1-yl)piperidine-1-carboxylate](/img/structure/B6604808.png)

![3-{3-bromobicyclo[1.1.1]pentan-1-yl}azetidine, trifluoroacetic acid](/img/structure/B6604821.png)
![rac-(1R,5S,6R)-3-benzyl-2,4-dioxo-3-azabicyclo[3.2.0]heptane-6-sulfonyl chloride](/img/structure/B6604828.png)
![rac-methyl (1R,5S,6S)-3-benzyl-6-fluoro-2,4-dioxo-3-azabicyclo[3.2.0]heptane-6-carboxylate](/img/structure/B6604836.png)

![4-(ethoxycarbonyl)spiro[2.2]pentane-1-carboxylic acid](/img/structure/B6604853.png)